molecular formula C9H12BrN3 B1286014 1-(5-Bromopyridin-2-yl)piperazine CAS No. 73406-97-0

1-(5-Bromopyridin-2-yl)piperazine

Cat. No. B1286014
CAS RN: 73406-97-0
M. Wt: 242.12 g/mol
InChI Key: UBJBNGGYLBVCJF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)piperazine is a heterocyclic compound used in various scientific experiments. It has the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a pyridine ring at the 5-position via a single bond . The pyridine ring contains a bromine atom at the 5-position .

Scientific Research Applications

Therapeutic Uses and Molecular Design

1-(5-Bromopyridin-2-yl)piperazine is part of a broader category of piperazine derivatives known for their extensive therapeutic applications. Piperazine, a six-membered nitrogen-containing heterocycle, plays a critical role in the rational design of drugs. These compounds are found in a wide range of well-known drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The slight modification in the substitution pattern on the piperazine nucleus has been shown to significantly alter the medicinal potential of the resultant molecules. Piperazines have been explored for their potential in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamine profiles, agents relieving pain, and in imaging applications. The extensive research on piperazine-based molecules reflects their broad potential, which has evolved from being considered primarily for CNS activity to covering various other activities (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine derivatives have shown significant potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a core subunit in molecular frameworks has been highlighted for its importance in anti-mycobacterial compounds. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights that could assist in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Synthetic and Pharmaceutical Applications

Recent years have seen advancements in the synthesis of piperazine and morpholine analogues due to their broad spectrum of pharmaceutical applications. Scientists have developed new methods for synthesizing derivatives of these compounds, highlighting their potent pharmacophoric activities. The current trends in synthesis and the revealed pharmacophoric activities of piperazine and morpholine analogues demonstrate their significant role in medicinal chemistry (Mohammed et al., 2015).

Safety and Hazards

1-(5-Bromopyridin-2-yl)piperazine is classified as having acute toxicity (oral, category 3), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and may cause respiratory irritation (category 3) . It is recommended to handle this compound with appropriate safety measures, including the use of protective clothing and eye protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 1-(5-Bromopyridin-2-yl)piperazine are not mentioned in the literature, the ongoing research into the synthesis and applications of piperazine derivatives suggests that this compound may have potential uses in medicinal chemistry and other fields .

Biochemical Analysis

Biochemical Properties

1-(5-Bromopyridin-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with α2-adrenergic receptors, acting as an antagonist . This interaction is crucial in modulating neurotransmitter release and influencing various physiological processes. Additionally, this compound can bind to other proteins and enzymes, affecting their activity and function.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α2-adrenergic receptors can alter the signaling pathways involved in neurotransmitter release, leading to changes in cellular responses . Furthermore, this compound can affect gene expression by binding to specific transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, its antagonistic action on α2-adrenergic receptors involves binding to the receptor and preventing the binding of endogenous agonists . This inhibition results in altered receptor activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular function and physiological processes. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Studies have also reported toxic or adverse effects at high doses, including alterations in liver and kidney function . Therefore, it is crucial to determine the appropriate dosage range for specific experimental conditions to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect the activity of other metabolic enzymes, thereby influencing overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with specific transporters or binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the subcellular localization and activity of this compound.

properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBNGGYLBVCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585970
Record name 1-(5-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73406-97-0
Record name 1-(5-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(piperazin-1-yl)pyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure of the Intermediate 15, but starting from 2,5-dibromopyridine. Purification by chromatography (DCM/MeOH 80/20) gave the title compound as a brown powder (73%). M+(ESI): 244.2. HPLC (Condition A), Rt: 1.1 min (HPLC purity: 79.7%).
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73%

Synthesis routes and methods III

Procedure details

A mixture of 2,5-dibromopyridine (10.00 g, 42.21 mmol) and piperazine (7.98 g, 92.79 mmol) were heated as a melt at 125° for 3 h. On cooling to room temperature the mixture was triturated with 10% methanol-dichloromethane and filtered. The filtrate was evaporated and the residue subjected to column chromatography (silica, 5-8% methanol-dichloromethane) to afford the 5-bromo-2-(1-piperazinyl)pyridine (7.00 g) as a beige solid δH (CDCl3) 2.75 (1H, br s), 2.97 (4H, m), 3.47 (4H, m), 6.52 (1H, d, J 9.1 Hz), 7.52 (1H, dd, J 9.1, 2.1 Hz), and 8.18 (1H, d, J 2.1 Hz).
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Synthesis routes and methods IV

Procedure details

The 5-bromo-2-(piperazin-1-yl)pyridine was prepared by heating a mixture of 2,5-dibromopyridine (10.0 g, 42.4 mmol) and piperazine (7.98 g, 92.8 mmol) as a melt at 125° for 3 h. On cooling to room temperature the mixture was triturated with methanol-dichloromethane to afford the desired product (7.0 g) as a beige solid. δH (CDCl3) 8.18 (1H, d, J 2.1 Hz), 7.25 (1H, dd, J 9.1, 2.1 Hz), 6.52 (1H, d, J 9.1 Hz), 3.47 (4H, m), 2.97 (4H, m) and 1.75 (1H br s).
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Synthesis routes and methods V

Procedure details

A mixture of 5.0 g of 1-t-butoxycarbonyl piperazine, 6.36 gm of 2,5-dibromopyridine and 10.4 gm diisopropylethylamine in 50 ml of 1-methyl-2-pyrolidinone is kept for 12 hours at 150° C. Upon cooling to ambient temperature and addition of 10 ml water, the mixture is acidified with concentrated hydrochloric acid heated for 15 minutes and upon cooling extracted 2×5 ml ethyl ether. The aqueous layer is then neutralized with aqueous ammonium hydroxide solution and extracted with ethyl acetate. The ethyl acetate extract is collected, washed with 20 ml water and dried over Na2SO4. The crude product (4.3 gm) obtained after removing the solvents solidifies upon standing. This material is used without further purification.
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